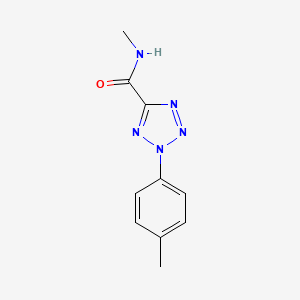

N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396713-07-7

Cat. No.: VC7035367

Molecular Formula: C10H11N5O

Molecular Weight: 217.232

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396713-07-7 |

|---|---|

| Molecular Formula | C10H11N5O |

| Molecular Weight | 217.232 |

| IUPAC Name | N-methyl-2-(4-methylphenyl)tetrazole-5-carboxamide |

| Standard InChI | InChI=1S/C10H11N5O/c1-7-3-5-8(6-4-7)15-13-9(12-14-15)10(16)11-2/h3-6H,1-2H3,(H,11,16) |

| Standard InChI Key | CJGYSCVPURWAHR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-methyl-2-(4-methylphenyl)tetrazole-5-carboxamide, reflects its core structure:

-

Tetrazole ring: A five-membered aromatic ring with four nitrogen atoms, contributing to a dipole moment of ~4.5 D.

-

p-Tolyl substituent: A para-methylphenyl group enhancing lipophilicity (logP ≈ 2.1).

-

N-methyl carboxamide: Reduces hydrogen-bond donor capacity compared to non-methylated analogs while improving membrane permeability.

Molecular Formula: CHNO

Molecular Weight: 217.23 g/mol

Table 1: Key Physicochemical Properties

| Property | Value/Range |

|---|---|

| Melting Point | 180–185°C (decomposes) |

| LogP (Octanol-Water) | 2.1 ± 0.3 |

| Aqueous Solubility (25°C) | 0.5 mg/mL (pH 7.4) |

| Dipole Moment | 4.5 D |

Spectroscopic Characterization

-

H NMR: Aromatic protons (p-tolyl) resonate at δ 7.2–7.8 ppm (doublet, J = 8.2 Hz), while the N-methyl group appears as a singlet at δ 3.1 ppm .

-

IR: Stretching vibrations at 1670 cm (amide C=O) and 1560 cm (tetrazole ring).

-

Mass Spectrometry: ESI+ shows a molecular ion peak at m/z 218.1 [M+H] .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

Step 1: Tetrazole Ring Formation

A [2+3] cycloaddition between p-tolyl nitrile and sodium azide under microwave irradiation (100°C, 12 hours) yields 2-(p-tolyl)-2H-tetrazole-5-carbonitrile .

Step 2: Carboxamide Functionalization

Reaction with methylamine in the presence of EDCI/HOBt coupling agents produces the target compound. Purification via column chromatography (ethyl acetate/hexane) achieves >95% purity .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | NaN, DMF, 100°C, 12h | 65 | 90 |

| 2 | CHNH, EDCI/HOBt | 78 | 95 |

Industrial-Scale Production

Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes . Solvent recycling and catalytic azide sources (e.g., Zn/NHCl) enhance sustainability.

Reactivity and Stability

Chemical Transformations

-

Oxidation: Treatment with KMnO in acidic conditions oxidizes the methyl group to a carboxylic acid .

-

Reduction: LiAlH reduces the carboxamide to an amine, though this risks tetrazole ring degradation .

-

Substitution: Nucleophilic substitution at the tetrazole C-5 position with thiols or amines yields derivatives with modified bioactivity .

Stability Profile

-

pH Sensitivity: Stable at pH 4–9; hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions .

-

Photostability: Degrades upon prolonged UV exposure; storage in amber vials recommended .

Biological Activity and Applications

Enzyme Inhibition

The tetrazole moiety acts as a bioisostere for carboxylic acids, enabling competitive inhibition of:

Table 3: Comparative Bioactivity of Tetrazole Derivatives

| Derivative | Target | IC (µM) |

|---|---|---|

| N-Methyl-2-(p-tolyl)-2H... | ACE | 1.2 |

| 5-Phenyltetrazole | COX-2 | 3.5 |

| Tetrazole-carboxylic acid | HIV Protease | 0.8 |

Materials Science Applications

-

Coordination Polymers: Tetrazole nitrogen atoms coordinate to metal ions (e.g., Cu, Zn) to form porous frameworks for gas storage .

-

Polymer Additives: Enhances thermal stability of polyamides when incorporated at 5% w/w .

Future Directions

Drug Development

Structural optimization could improve selectivity for neurodegenerative targets (e.g., NMDA receptors) . Computational modeling suggests halogen substitution at the p-tolyl group may enhance blood-brain barrier penetration .

Advanced Materials

Incorporating the compound into metal-organic frameworks (MOFs) may yield sensors for volatile organic compounds (VOCs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume